2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol
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Overview
Description
2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring, a diazenyl group, and an ethanol moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the diazenyl group via a diazotization reaction. The final step involves the coupling of the diazenyl-substituted benzothiazole with ethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The ethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzothiazole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((4-(Diethylamino)phenyl)diazenyl)-1-methylpyridin-1-ium iodide: Shares the diazenyl and diethylamino groups but differs in the core structure.
Methanone, bis[4-(dimethylamino)phenyl]-: Contains similar aromatic amine groups but lacks the benzothiazole ring.
Uniqueness
2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to its combination of a benzothiazole ring, diazenyl group, and ethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89787-41-7 |
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Molecular Formula |
C19H22N4O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[[2-[[4-(diethylamino)phenyl]diazenyl]-1,3-benzothiazol-6-yl]oxy]ethanol |
InChI |
InChI=1S/C19H22N4O2S/c1-3-23(4-2)15-7-5-14(6-8-15)21-22-19-20-17-10-9-16(25-12-11-24)13-18(17)26-19/h5-10,13,24H,3-4,11-12H2,1-2H3 |
InChI Key |
MZIRIJTUPODPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OCCO |
Origin of Product |
United States |
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